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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propanal, a
key chemical intermediate in the synthesis of various organic compounds. This document

details its chemical and physical properties, safety information, predicted spectroscopic data,

and relevant experimental protocols. Furthermore, it explores the synthesis of this compound

and the potential pharmacological pathways of its derivatives, making it a valuable resource for

professionals in organic chemistry and drug discovery.

Chemical and Physical Properties
3-(3-chlorophenyl)propanal is a substituted aromatic aldehyde.[1] Its properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b167172?utm_src=pdf-interest
https://www.benchchem.com/product/b167172?utm_src=pdf-body
https://www.benchchem.com/product/b167172?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Chlorophenyl_propionaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name 3-(3-chlorophenyl)propanal [1]

Molecular Formula C₉H₉ClO [1][2]

Molecular Weight 168.62 g/mol [1][2][3]

CAS Number 136415-83-3 [2][3]

Appearance Liquid [3]

Density 1.145 g/mL at 25 °C [3]

Refractive Index n20/D 1.539 [3]

Flash Point
> 110 °C (>230.0 °F) - closed

cup
[3]

InChIKey
GAMNINPBAOTMLA-

UHFFFAOYSA-N
[1][2]

SMILES C1=CC(=CC(=C1)Cl)CCC=O [1]

Safety and Hazard Information
3-(3-chlorophenyl)propanal is classified as hazardous. The relevant GHS hazard statements

are summarized below.

Hazard Code Description

H302 Harmful if swallowed

H315 Causes skin irritation

H317 May cause an allergic skin reaction

H318 Causes serious eye damage

H335 May cause respiratory irritation

Data sourced from PubChem and commercial supplier information.[1][3]
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Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood.

Spectroscopic Data (Predicted)
While experimental spectra for 3-(3-chlorophenyl)propanal are not readily available in the

public domain, the following data are predicted based on the analysis of structurally similar

compounds and fundamental principles of spectroscopy.

3.1. Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 t 1H
Aldehydic proton (-

CHO)

~7.2-7.3 m 4H
Aromatic protons (Ar-

H)

~2.95 t 2H
Methylene protons (-

CH₂-CHO)

~2.75 t 2H
Methylene protons

(Ar-CH₂-)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Predicted based on analogous structures.

3.2. Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~201 Aldehydic carbon (-CHO)

~142 Aromatic carbon (C-Cl)

~134 Aromatic carbon (C-ipso)

~130 Aromatic carbon (CH)

~128 Aromatic carbon (CH)

~127 Aromatic carbon (CH)

~126 Aromatic carbon (CH)

~45 Methylene carbon (-CH₂-CHO)

~28 Methylene carbon (Ar-CH₂-)

Solvent: CDCl₃. Predicted based on known chemical shifts for substituted benzenes and

aliphatic aldehydes.[4][5][6]

3.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920, 2850 Medium Aliphatic C-H stretch

~2720 Weak Aldehydic C-H stretch

~1725 Strong Carbonyl (C=O) stretch

~1590, 1470 Medium-Strong Aromatic C=C stretch

~780 Strong C-Cl stretch

Predicted based on characteristic absorption bands for functional groups.[7]

3.4. Predicted Mass Spectrometry (MS) Data
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m/z Interpretation

168/170
Molecular ion peak [M]⁺, showing the

characteristic 3:1 isotopic pattern for chlorine.

140/142 Loss of ethylene (-C₂H₄)

125 Loss of propanal moiety (-C₃H₅O)

111/113 Chlorotropylium ion

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on

common pathways for similar molecules.[8]

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of

3-(3-chlorophenyl)propanal. These protocols are based on established chemical literature for

similar compounds.[9]

4.1. Synthesis via Oxidation of 3-(3-chlorophenyl)propan-1-ol

This common and effective method involves the oxidation of the corresponding primary alcohol.

Materials:

3-(3-chlorophenyl)propan-1-ol

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

Dichloromethane (DCM), anhydrous

Silica gel

Sodium bicarbonate (NaHCO₃), saturated solution

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3632364/
https://www.benchchem.com/product/b167172?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_and_Structural_Confirmation_of_3_3_Chloro_4_fluorophenyl_propanal_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at

room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

alcohol is consumed.

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to

remove the chromium salts or periodinane byproducts.

Wash the filtrate sequentially with a saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 3-(3-chlorophenyl)propanal.

Purify the crude product by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient.

4.2. Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

Sample Preparation: Dissolve 5-10 mg of purified 3-(3-chlorophenyl)propanal in
approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of

220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.
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4.2.2. Infrared (IR) Spectroscopy[9]

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide

(KBr) plates to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum and then the sample spectrum over a

range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

4.2.3. Mass Spectrometry (MS)[9]

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for separation and analysis.

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying

attention to the isotopic pattern of chlorine.[9]

Visualizations
5.1. Synthetic Pathway

The following diagram illustrates a common synthetic route to 3-(3-chlorophenyl)propanal.
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Synthesis of 3-(3-chlorophenyl)propanal

3-(3-chlorophenyl)propan-1-ol

3-(3-chlorophenyl)propanal

Oxidation

PCC or DMP
DCM

Click to download full resolution via product page

Caption: A typical synthetic workflow for 3-(3-chlorophenyl)propanal.

5.2. Logical Relationship of Derivatives in Drug Development

Derivatives of 3-(3-chlorophenyl)propanal have been investigated for their potential as

anticonvulsant and antidepressant agents.[10][11][12] The diagram below illustrates the logical

progression from the core chemical structure to its potential biological targets.
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Drug Development Logic for Derivatives
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Caption: Logical workflow from a core structure to biological targets.

5.3. Potential Signaling Pathways of Derivatives

The derivatives of 3-(3-chlorophenyl)propanal have shown affinity for several key

neurological targets. The diagram below speculates on the potential signaling pathways that

might be modulated by these compounds, leading to therapeutic effects.
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Potential Signaling Pathways of Derivatives

Ion Channel Modulation GPCR Modulation
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Caption: Potential mechanisms of action for derived therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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